molecular formula C24H32ClNO3 B4956818 [1-(2-chloro-3,4-dimethoxybenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol

[1-(2-chloro-3,4-dimethoxybenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol

Cat. No.: B4956818
M. Wt: 418.0 g/mol
InChI Key: YFLUIABBMBRNBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2-chloro-3,4-dimethoxybenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol, also known as U-47700, is a synthetic opioid that was first developed in the 1970s by a team of researchers at Upjohn Pharmaceuticals. It has been used in scientific research to study the mechanisms of opioid receptors and to develop new treatments for pain and addiction. In recent years, however, U-47700 has become a popular recreational drug, leading to a number of overdose deaths and public health concerns.

Mechanism of Action

[1-(2-chloro-3,4-dimethoxybenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol acts on the mu-opioid receptor, which is involved in the regulation of pain, reward, and addiction. It binds to the receptor with high affinity, producing analgesic effects and feelings of euphoria. However, it can also produce respiratory depression and other dangerous side effects at high doses.
Biochemical and Physiological Effects
This compound produces a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. It can also produce feelings of euphoria, relaxation, and well-being. However, it can also lead to dangerous side effects, including respiratory failure, seizures, and death.

Advantages and Limitations for Lab Experiments

[1-(2-chloro-3,4-dimethoxybenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol has been used in scientific research to study the mechanisms of opioid receptors and to develop new treatments for pain and addiction. Its potent analgesic effects make it a useful tool for studying the mu-opioid receptor and its role in pain regulation. However, its potential for abuse and dangerous side effects make it a risky substance to work with in a laboratory setting.

Future Directions

There are a number of future directions for research involving [1-(2-chloro-3,4-dimethoxybenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol, including the development of new treatments for pain and addiction, the study of its mechanisms of action, and the investigation of its potential for abuse and overdose. Additionally, there is a need for further research into the safety and efficacy of this compound, particularly in light of its growing popularity as a recreational drug.

Synthesis Methods

[1-(2-chloro-3,4-dimethoxybenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol can be synthesized through a multi-step process involving the reaction of various chemicals, including 2-chloro-3,4-dimethoxybenzaldehyde, 3-phenylpropanol, and piperidine. The exact synthesis method is not widely available due to the illicit nature of the drug.

Scientific Research Applications

[1-(2-chloro-3,4-dimethoxybenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol has been used in scientific research to study the mechanisms of opioid receptors and to develop new treatments for pain and addiction. It has been shown to bind to the mu-opioid receptor with high affinity, producing potent analgesic effects. Studies have also investigated the potential of this compound as a treatment for opioid addiction, with promising results in animal models.

Properties

IUPAC Name

[1-[(2-chloro-3,4-dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32ClNO3/c1-28-21-11-10-20(22(25)23(21)29-2)17-26-15-13-24(18-27,14-16-26)12-6-9-19-7-4-3-5-8-19/h3-5,7-8,10-11,27H,6,9,12-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLUIABBMBRNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCC(CC2)(CCCC3=CC=CC=C3)CO)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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